
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is a halogenated organic compound with the molecular formula C4H2Br4F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane typically involves the bromination of 1,1,1-trifluorobutane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dehalogenated products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dehalogenated hydrocarbons.
Elimination: Formation of alkenes or alkynes with varying degrees of unsaturation.
Scientific Research Applications
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymer additives.
Mechanism of Action
The mechanism by which 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of enzyme activity and alterations in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1,1-trifluorobutane: A related compound with fewer bromine atoms, used in similar applications but with different reactivity profiles.
1,1,1-Trifluoro-2,2,2-tribromoethane: Another halogenated compound with a different carbon backbone, used in organic synthesis and industrial applications.
Uniqueness
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is unique due to the presence of four bromine atoms and three fluorine atoms on a butane backbone. This combination of halogens imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111398-13-1 |
|---|---|
Molecular Formula |
C4H3Br4F3 |
Molecular Weight |
427.68 g/mol |
IUPAC Name |
2,4,4,4-tetrabromo-1,1,1-trifluorobutane |
InChI |
InChI=1S/C4H3Br4F3/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 |
InChI Key |
BBNRNUGNARGBNI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)Br)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


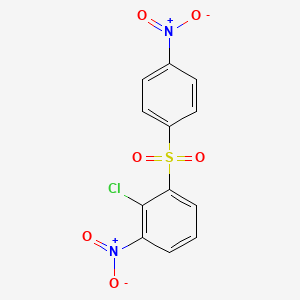
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
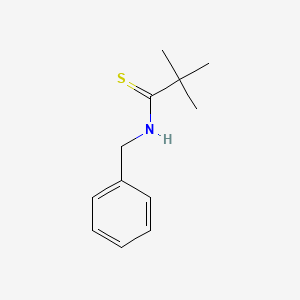
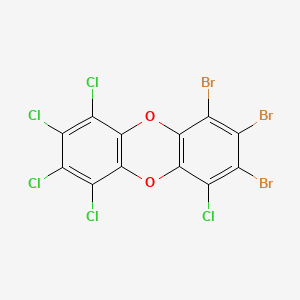

![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
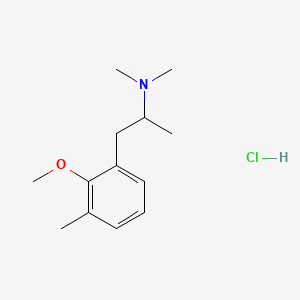
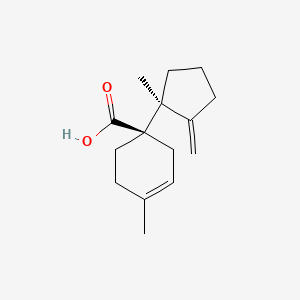
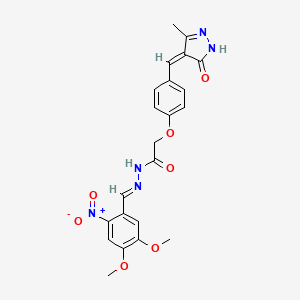
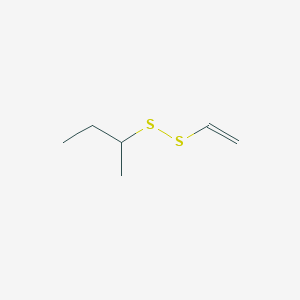
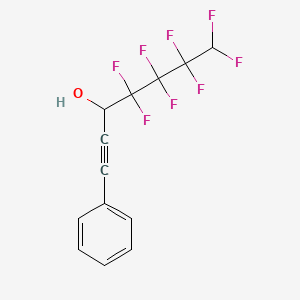
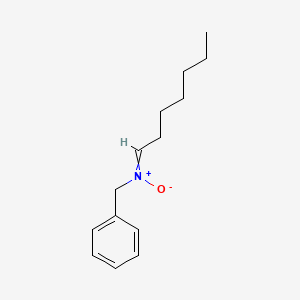

![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
